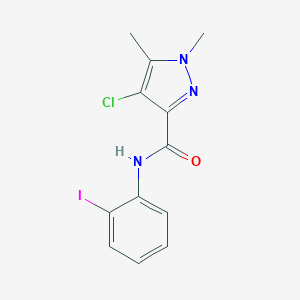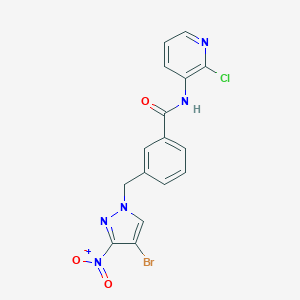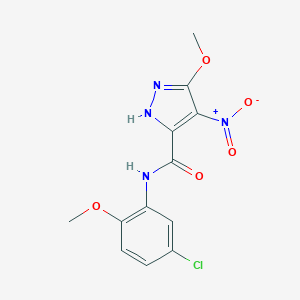![molecular formula C19H15NO2S B213670 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B213670.png)
3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide, also known as MPTC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MPTC is a member of the thiophene family and has a molecular weight of 365.44 g/mol. In
Mechanism of Action
The exact mechanism of action of 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide is not fully understood. However, studies have suggested that 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide exerts its pharmacological effects by inhibiting various molecular targets such as NF-κB, COX-2, and Nrf2. It has also been found to modulate various signaling pathways such as MAPK and PI3K/Akt.
Biochemical and Physiological Effects:
3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide has also been found to inhibit angiogenesis, which is a crucial step in tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is also stable under various conditions, making it suitable for long-term storage. However, 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not fully understood. Further studies are needed to determine its optimal dosage and administration route.
Future Directions
There are several future directions for 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide research. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Further studies are also needed to determine its pharmacokinetics, toxicity profile, and optimal dosage and administration route. Additionally, 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide can be modified to improve its pharmacological properties and increase its specificity towards molecular targets. Overall, 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide has shown promising potential for various scientific research applications and warrants further investigation.
Synthesis Methods
3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-acetylthiophene with phenyl isocyanate followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the reduced intermediate with 2-bromobenzoyl chloride to yield 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR, IR, and mass spectroscopy.
Scientific Research Applications
3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide has shown potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. Studies have shown that 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide exhibits anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide has also been investigated for its neuroprotective effects and its ability to improve cognitive function in animal models.
properties
Product Name |
3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide |
|---|---|
Molecular Formula |
C19H15NO2S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2-benzoylphenyl)-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C19H15NO2S/c1-13-11-12-23-18(13)19(22)20-16-10-6-5-9-15(16)17(21)14-7-3-2-4-8-14/h2-12H,1H3,(H,20,22) |
InChI Key |
DXUVMDCDNWQFNQ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



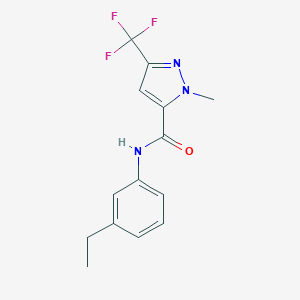
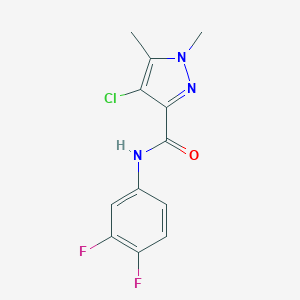
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)
![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)
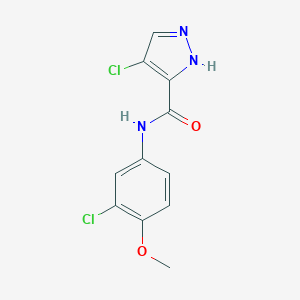
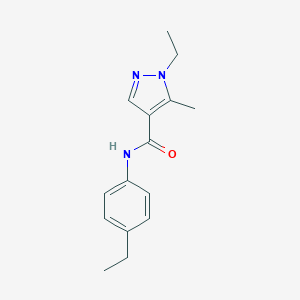
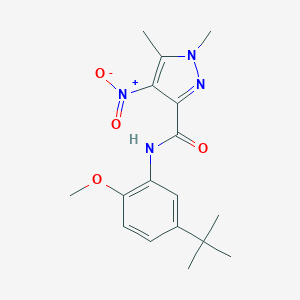
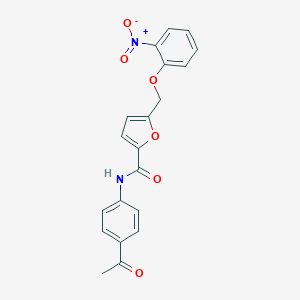
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)
